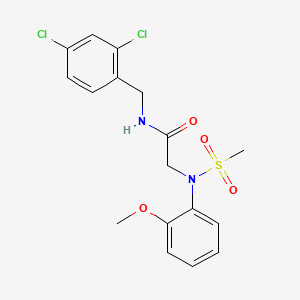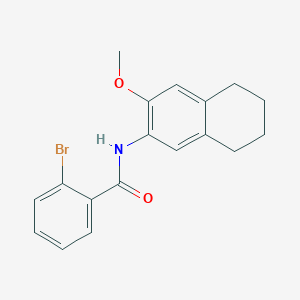![molecular formula C17H11FN2O3S B3480360 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B3480360.png)
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate
Overview
Description
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate, also known as FTY720, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. FTY720 is a sphingosine analog that has been shown to exhibit a wide range of biological activities, including immunosuppressive, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate involves its phosphorylation by sphingosine kinase 2 to produce 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate-phosphate. 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate-phosphate then binds to and activates sphingosine-1-phosphate receptors, which are involved in various cellular processes, including cell proliferation, migration, and survival. 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate-phosphate also induces internalization and degradation of sphingosine-1-phosphate receptors, leading to the sequestration of lymphocytes in lymphoid tissues and the inhibition of lymphocyte egress from lymphoid tissues.
Biochemical and Physiological Effects:
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate has been shown to exhibit a wide range of biochemical and physiological effects, including immunosuppressive, anti-inflammatory, and neuroprotective effects. 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate has been shown to reduce the number of circulating lymphocytes, inhibit the activation and proliferation of T cells, and induce apoptosis in lymphocytes. 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate has also been shown to reduce the production of pro-inflammatory cytokines and chemokines and inhibit the recruitment of immune cells to sites of inflammation. In addition, 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate has been shown to protect neurons from oxidative stress and reduce the severity of neurological deficits in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate has several advantages for lab experiments, including its high potency and selectivity, ease of synthesis, and well-characterized mechanism of action. However, 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate also has some limitations, including its short half-life and potential toxicity at high doses.
Future Directions
There are several future directions for the research on 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate. One area of research is the development of new analogs of 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate with improved pharmacological properties. Another area of research is the investigation of the role of 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate in the regulation of immune cells other than T cells, such as B cells and dendritic cells. Furthermore, the potential applications of 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate in the treatment of other diseases, such as autoimmune diseases and infectious diseases, warrant further investigation. Finally, the development of new drug delivery systems for 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate could improve its pharmacokinetic properties and increase its therapeutic efficacy.
Scientific Research Applications
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate has been extensively studied for its potential applications in the treatment of various diseases, including multiple sclerosis, cancer, and cardiovascular diseases. In multiple sclerosis, 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate has been shown to reduce the frequency and severity of relapses and slow down the progression of the disease. In cancer, 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular diseases, 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate has been shown to reduce inflammation and improve vascular function.
properties
IUPAC Name |
[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-5-2-4-11(9-12)16(22)23-13-6-1-3-10(7-13)8-14-15(21)20-17(19)24-14/h1-9H,(H2,19,20,21)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXPMBSSJTXEGY-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=C3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=C\3/C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3480291.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3480294.png)

![2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide](/img/structure/B3480308.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3480314.png)
![3-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B3480318.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B3480328.png)
![[2-[(2-chlorophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3480354.png)


![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3480364.png)

![3-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-3-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3480373.png)
